2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by a piperidine ring substituted with a 6-methylpyridin-3-yl group and an aldehyde functional group.
Preparation Methods
The synthesis of 2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde involves several steps. One common method includes the reaction of 6-methylpyridin-3-ylamine with piperidine-1-carboxaldehyde under specific reaction conditions. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran and a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, pressure adjustments, and the use of advanced catalytic systems .
Chemical Reactions Analysis
2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical reactivity and biological activity.
Pyridine derivatives: Compounds with a pyridine ring, such as 6-methylpyridin-3-ylamine, may exhibit similar properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-5-6-11(8-13-10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3 |
InChI Key |
RAUZIGLFYIAIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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